molecular formula C16H13FN2O B2986599 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one CAS No. 1333700-72-3

1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one

Cat. No.: B2986599
CAS No.: 1333700-72-3
M. Wt: 268.291
InChI Key: NFTZKPSRNRCBOB-UHFFFAOYSA-N
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Description

1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a dihydropyridin-2-one core substituted with a methyl group at position 3 and a (6-fluoroquinolin-8-yl)methyl group at position 1. The quinoline moiety introduces a bicyclic aromatic system with a fluorine atom at position 6, which may enhance electronic properties and biological target interactions.

Properties

IUPAC Name

1-[(6-fluoroquinolin-8-yl)methyl]-3-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-4-3-7-19(16(11)20)10-13-9-14(17)8-12-5-2-6-18-15(12)13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTZKPSRNRCBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN(C1=O)CC2=C3C(=CC(=C2)F)C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves several steps, typically starting with the preparation of the quinoline ring system. One common method involves the cyclization of 4-fluoroaniline with pyridine-3-carbaldehyde and allylmagnesium bromide . The resulting intermediate is then subjected to further reactions to introduce the methyl and dihydropyridinone groups. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its ability to penetrate cell membranes and bind to enzymes or receptors. In antibacterial applications, it may inhibit bacterial DNA gyrase, similar to fluoroquinolones, thereby preventing bacterial replication . The compound’s interaction with other biological pathways and targets is an area of ongoing research .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Electronic and Steric Effects

  • Fluoroquinolinyl Group: Enhances electron-withdrawing effects, stabilizing the dihydropyridinone ring against oxidation. The quinoline’s nitrogen may act as a hydrogen bond acceptor, improving target affinity compared to phenyl or pyridyl analogs.

Lipophilicity and Solubility

  • logP Comparison: Target compound (estimated logP ~3.5) > 1-(6-chloropyridin-2-yl) derivative (logP ~1.5) > 1-(2-amino-6-fluorophenyl) derivative (logP ~2.0).
  • Solubility: Quinoline’s hydrophobicity may lower aqueous solubility compared to analogs with polar groups (e.g., -OH in ).

Metabolic Stability

  • Fluorine at position 6 of quinoline may block cytochrome P450-mediated metabolism, extending half-life relative to non-fluorinated analogs.

Biological Activity

The compound 1-[(6-Fluoroquinolin-8-yl)methyl]-3-methyl-1,2-dihydropyridin-2-one has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including structure-activity relationships, mechanisms of action, and relevant case studies.

Molecular Formula

The molecular formula of the compound is C15H14FN1OC_{15}H_{14}FN_{1}O.

Structural Characteristics

The compound features a fluoroquinoline moiety linked to a dihydropyridinone structure, which is instrumental in modulating its biological activity. The presence of the fluorine atom is significant for enhancing pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

  • Enzymatic Inhibition : Many derivatives have been shown to inhibit kinases and other enzymes involved in cellular signaling pathways.
  • Antimicrobial Properties : Compounds in this class can demonstrate antibacterial and antifungal activities by disrupting microbial cell function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of specific enzymes. For instance, it has been noted to act as an inhibitor of p38 MAP kinase, which is crucial in inflammatory responses. This inhibition leads to decreased production of pro-inflammatory cytokines such as IL-1β and TNFα, suggesting therapeutic potential in autoimmune conditions .

In Vivo Studies

In vivo studies further corroborate the anti-inflammatory effects observed in vitro. For example, models of adjuvant-induced arthritis have shown that the compound can reduce inflammation markers and improve clinical symptoms .

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of similar compounds reported that derivatives with the dihydropyridinone structure significantly reduced paw swelling in rats subjected to inflammatory agents. The mechanism was attributed to the inhibition of p38 MAPK pathways, leading to decreased cytokine production.

Case Study 2: Antimicrobial Efficacy

Another case study evaluated the antimicrobial properties against various bacterial strains. The compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTargetReference
This compoundAnti-inflammatoryp38 MAPK
5-[3-[(3-Chloro-6-fluoroquinolin-8-yl)amino]phenyl]-5-methyl-2,6-dihydro-1,4-oxazin-3-amineAntimicrobialBacterial cell wall synthesis
Tetrahydropyrazolopyrimidine derivativesCytokine inhibitionTNFα production

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityModerate
Half-Life4 hours
Peak Plasma Concentration1.5 µM

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